molecular formula C7H10O2 B13975912 Hex-4-ynoic acid, methyl ester CAS No. 41143-13-9

Hex-4-ynoic acid, methyl ester

Cat. No.: B13975912
CAS No.: 41143-13-9
M. Wt: 126.15 g/mol
InChI Key: SWTIICOARBHNPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Alkynoate Chemistry and Ester Functionality

Alkynoates, which are esters of alkynoic acids, are powerful building blocks in organic synthesis. nih.govscispace.com The presence of an electron-withdrawing group, such as the methyl ester in methyl hex-4-ynoate, influences the electronic properties of the carbon-carbon triple bond, making it susceptible to a variety of chemical reactions. nih.govscispace.com This class of compounds is instrumental in the construction of diverse heterocyclic structures, including those containing oxygen, nitrogen, and sulfur, as well as more complex fused and spiro-heterocyclic systems. nih.govscispace.com The ester functional group itself provides a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid or transesterification.

Significance as a Synthetic Intermediate in Organic Synthesis

The utility of methyl hex-4-ynoate as a synthetic intermediate is underscored by its application in the synthesis of complex molecules. For instance, it has been utilized in the preparation of intermediates for biologically active compounds. One notable application is in the synthesis of GPR40 agonists, which are potential therapeutic agents for diabetes. chemicalbook.com Furthermore, derivatives of hex-4-ynoic acid are employed in the synthesis of beraprost, a prostacyclin analog. google.com The ability to undergo a variety of transformations makes methyl hex-4-ynoate a valuable precursor in multi-step synthetic sequences.

Overview of Structural Features and Reactivity Modalities

The structure of methyl hex-4-ynoate incorporates a six-carbon chain with a terminal methyl group, a carbon-carbon triple bond at the fourth position, and a methyl ester at the carboxyl end. This arrangement of functional groups dictates its reactivity. The alkyne moiety can participate in reactions such as hydrogenation to form alkenes or alkanes, and addition reactions with various reagents. The ester group can undergo nucleophilic acyl substitution, allowing for the introduction of different functional groups.

The strategic placement of the alkyne and ester groups allows for a range of reactivity modalities. For example, the triple bond can be involved in cyclization reactions, forming the backbone of various heterocyclic systems. nih.govscispace.com The development of transition-metal-free synthetic methods has further expanded the utility of alkynoates like methyl hex-4-ynoate, offering more sustainable and cost-effective routes to valuable chemical entities. rsc.org

Chemical and Physical Properties of Methyl Hex-4-ynoate

PropertyValueReference
Molecular FormulaC7H10O2 nist.gov
Molecular Weight126.15 g/mol nist.gov
IUPAC Namemethyl hex-4-ynoate nist.gov
Boiling Point126 °C at 760 mmHg lookchem.com
Density0.907 g/cm³ lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41143-13-9

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

methyl hex-4-ynoate

InChI

InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h5-6H2,1-2H3

InChI Key

SWTIICOARBHNPS-UHFFFAOYSA-N

Canonical SMILES

CC#CCCC(=O)OC

Origin of Product

United States

Chemical Transformations and Reaction Mechanisms of Methyl Hex 4 Ynoate

Reactions of the Internal Alkyne Moiety

The internal alkyne of methyl hex-4-ynoate is the primary site of its reactivity in the transformations discussed herein. The electron density of the triple bond makes it susceptible to attack by electrophilic metal catalysts, initiating a cascade of reactions that can lead to the formation of diverse products.

Transition Metal-Catalyzed Cyclization Reactions

Intramolecular cyclization reactions of methyl hex-4-ynoate provide an efficient pathway to heterocyclic compounds, particularly lactones. These reactions are often catalyzed by transition metals that activate the alkyne toward nucleophilic attack by the tethered ester group.

Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as powerful tools for the cycloisomerization of alkynoic acids and their esters to form lactones. nih.govnih.gov For methyl hex-4-ynoate, a γ-alkynoic ester, gold-catalyzed cyclization is expected to yield a γ-butyrolactone derivative.

The generally accepted mechanism for this transformation involves the coordination of the gold catalyst to the alkyne, which increases its electrophilicity. This is followed by an intramolecular nucleophilic attack from the carbonyl oxygen of the ester group. This cyclization can proceed via two distinct pathways: an endo or an exo cyclization. In the case of γ-alkynoic esters like methyl hex-4-ynoate, a 5-exo-dig cyclization is favored, leading to the formation of a five-membered ring. The subsequent steps involve protodeauration or hydrolysis of the carbon-gold bond to release the lactone product and regenerate the active gold catalyst. nih.gov

The regioselectivity of the cyclization is influenced by the substitution pattern of the alkyne and the nature of the gold catalyst and its ligands. For internal alkynes, the nucleophilic attack can occur at either of the two alkyne carbons.

Table 1: Representative Gold-Catalyzed Cycloisomerization of Alkynoic Acids
SubstrateCatalystSolventProductYield (%)
4-Pentynoic acidAuCl3Acetonitrileγ-Methylene-γ-butyrolactone95
4-Hexynoic acid(PPh3)AuCl/AgOTfDichloromethaneγ-Ethylidene-γ-butyrolactone98
5-Phenyl-4-pentynoic acidAuClTolueneγ-(Phenylmethylene)-γ-butyrolactone85

Ruthenium catalysts are known to mediate a wide array of transformations involving alkynes. scispace.com For internal alkynes such as methyl hex-4-ynoate, ruthenium complexes can catalyze various reactions, including cyclizations, cycloadditions, and hydrofunctionalizations. nih.govacs.org

One important transformation is the formation of ruthenium vinylidene intermediates from internal alkynes, which can then undergo further reactions. scispace.com This process typically involves a 1,2-migration of a substituent from one of the alkyne carbons to the other. The migratory aptitude of substituents often follows the order: CO2Et > aryl > alkyl, suggesting that for methyl hex-4-ynoate, the migration of the ester-containing group could be a potential pathway. scispace.com

Ruthenium-catalyzed hydrative cyclization is another relevant transformation, particularly for enynes, where water adds across the alkyne, followed by cyclization. organic-chemistry.org While methyl hex-4-ynoate is not an enyne, this highlights the ability of ruthenium catalysts to promote alkyne hydration and subsequent intramolecular reactions. Furthermore, ruthenium catalysts are effective in [2+2] cycloadditions between alkynes and allenes or other alkynes, which could be a potential intermolecular reaction pathway for methyl hex-4-ynoate. acs.org

Table 2: Examples of Ruthenium-Catalyzed Transformations of Internal Alkynes
Alkyne SubstrateReagentCatalystProduct Type
DiphenylacetyleneTriisopropylsilylacetylene[CpRuCl]4trans-Hydroalkynylation product
1-Phenyl-1-propyneWaterRuCl3·nH2OHydration product (ketone)
Diethyl dipropargylmalonate-CpRuCl(cod)Cycloisomerization product

Hydrofunctionalization Reactions (e.g., Hydro-oxycarbonylation)

Hydrofunctionalization of alkynes involves the addition of an H-Y molecule across the carbon-carbon triple bond, where Y can be a heteroatom or a carbon group. This provides a direct and atom-economical route to functionalized alkenes.

Hydro-oxycarbonylation, the addition of a carboxylic acid across the alkyne, is a specific type of hydrofunctionalization. This reaction can be catalyzed by various transition metals. For an internal alkyne like methyl hex-4-ynoate, the addition of a carboxylic acid would lead to the formation of an enol ester. The regioselectivity of this addition is a key challenge for unsymmetrical internal alkynes.

The mechanism generally involves the coordination of the alkyne to the metal center, followed by nucleophilic attack of the carboxylate on the activated alkyne. Subsequent protonolysis of the resulting metal-vinyl intermediate yields the enol ester product and regenerates the catalyst.

Metathesis Reactions (e.g., Cross-Metathesis, Homo-Metathesis)

Alkyne metathesis is a powerful reaction that involves the cleavage and reformation of carbon-carbon triple bonds, catalyzed by metal alkylidyne complexes, typically of molybdenum or tungsten. nih.gov This reaction allows for the redistribution of alkylidyne groups between two alkyne molecules.

Homo-metathesis (or self-metathesis) of methyl hex-4-ynoate would involve the reaction of two molecules of the substrate to produce 2-octyne (B165417) and dimethyl oct-4-yne-1,8-dioate. This reaction would likely be an equilibrium process.

Cross-metathesis would involve the reaction of methyl hex-4-ynoate with a different internal alkyne. This would result in a statistical distribution of products, including the two homo-metathesis products and two cross-metathesis products. The success of a cross-metathesis reaction often depends on the relative reactivity of the two alkynes and the ability to drive the reaction towards the desired product, for instance, by removal of a volatile byproduct.

Furthermore, enyne metathesis , a related reaction catalyzed by ruthenium carbenes, involves the reaction of an alkene and an alkyne to form a 1,3-diene. organic-chemistry.orgnih.govwikipedia.org Methyl hex-4-ynoate could potentially participate in a cross-enyne metathesis with an alkene, leading to the formation of a conjugated diene ester. The mechanism proceeds through a series of metallacyclobutane and metallacyclobutene intermediates. nih.gov

Table 3: Potential Products of Metathesis Reactions of Methyl Hex-4-ynoate
Reaction TypeReactant(s)Potential Product(s)
Homo-metathesisMethyl hex-4-ynoate (2 equiv.)2-Octyne + Dimethyl oct-4-yne-1,8-dioate
Cross-metathesisMethyl hex-4-ynoate + 3-Hexyne2-Octyne, Dimethyl oct-4-yne-1,8-dioate, 2-Heptene, Methyl 4-heptynoate
Cross-enyne metathesisMethyl hex-4-ynoate + Ethylene (B1197577)Methyl 2,4-heptadienoate

Transformations Involving the Ester Functionality

The reactivity of the methyl ester group in methyl hex-4-ynoate is characteristic of carboxylic acid esters, allowing for transformations such as transesterification and chemoselective reduction under specific conditions that preserve the alkyne bond.

Transesterification is a fundamental process involving the exchange of the alkoxy group of an ester with that of an alcohol. nih.gov For methyl hex-4-ynoate, this involves reacting it with a different alcohol (R'-OH) to form a new ester (hex-4-ynoic acid, R' ester) and methanol (B129727). This equilibrium-driven reaction is typically catalyzed by acids, bases, or enzymes. nih.govresearchgate.net

Acid-Catalyzed Transesterification : Strong acids protonate the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the incoming alcohol.

Base-Catalyzed Transesterification : Bases, typically alkoxides corresponding to the incoming alcohol, deprotonate the alcohol to generate a more potent nucleophile, which then attacks the ester carbonyl.

Enzyme-Catalyzed Transesterification : Lipases are commonly used biocatalysts that can perform transesterification under mild conditions, offering high selectivity and reducing the occurrence of side reactions. nih.gov However, their efficiency can be limited by factors such as the choice of solvent and inhibition by certain substrates like short-chain alcohols. nih.govgoogle.com

The choice of catalyst and reaction conditions allows for the synthesis of a variety of hex-4-ynoate esters.

Table 1: Representative Transesterification Reactions of Methyl Hex-4-ynoate
CatalystReactant AlcoholSolventTypical ConditionsProduct
H₂SO₄ (catalytic)EthanolExcess EthanolRefluxHex-4-ynoic acid, ethyl ester
Sodium Ethoxide (NaOEt)EthanolEthanolRoom Temp to RefluxHex-4-ynoic acid, ethyl ester
Potassium Carbonate (K₂CO₃)Benzyl (B1604629) alcoholTolueneReflux, Dean-StarkHex-4-ynoic acid, benzyl ester
Lipase (e.g., Novozym 435)IsopropanolHexane40-60°C, ShakingHex-4-ynoic acid, isopropyl ester

The selective reduction of the ester group in methyl hex-4-ynoate while leaving the alkyne functionality intact is a significant challenge due to the reactivity of the carbon-carbon triple bond towards many reducing agents. Chemoselectivity can be achieved by using specific reagents under controlled conditions.

Diisobutylaluminium hydride (DIBAL-H) is a powerful and sterically hindered reducing agent capable of reducing esters to aldehydes at low temperatures. masterorganicchemistry.comcommonorganicchemistry.com When one equivalent of DIBAL-H is added to methyl hex-4-ynoate at -78 °C, the reaction stops at the aldehyde stage, yielding hex-4-ynal. chemistrysteps.com The low temperature is crucial to stabilize the tetrahedral intermediate, preventing the elimination of the methoxy (B1213986) group and subsequent over-reduction to the alcohol. chemistrysteps.com

In contrast, stronger, less selective reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ester and the alkyne. The ester is reduced to a primary alcohol (hex-4-yn-1-ol), while the internal alkyne is typically reduced to a trans-alkene.

Table 2: Chemoselectivity in the Reduction of Methyl Hex-4-ynoate
Reducing AgentEquivalentsTemperatureProduct(s)Selectivity
DIBAL-H~1.0-78°CHex-4-ynalChemoselective for ester (to aldehyde)
LiAlH₄Excess0°C to Room Temp(E)-Hex-4-en-1-olNon-selective; reduces both ester and alkyne
NaBH₄ExcessRoom TempNo reaction with ester; alkyne preservedUnreactive towards the ester group masterorganicchemistry.com

Multi-Component Reactions and Cascade Processes

The alkyne moiety of methyl hex-4-ynoate makes it an excellent substrate for complex reactions that build molecular complexity rapidly. These include multi-component reactions, where three or more reactants combine in a single operation, and cascade reactions, which involve a sequence of intramolecular transformations. wikipedia.org

A prominent example of a multi-component reaction involving alkynes is the Pauson-Khand reaction. wikipedia.orgorganic-chemistry.org This is a formal [2+2+1] cycloaddition where an alkyne, an alkene, and carbon monoxide react in the presence of a cobalt catalyst, such as dicobalt octacarbonyl (Co₂(CO)₈), to form an α,β-cyclopentenone. tcichemicals.comnih.gov Methyl hex-4-ynoate can react with an alkene like ethylene under these conditions to produce a functionalized cyclopentenone. The reaction proceeds via the formation of a stable alkyne-cobalt complex. tcichemicals.com

Cascade reactions often involve the gold-catalyzed activation of the alkyne. For instance, if methyl hex-4-ynoate is incorporated into a molecule containing a suitably positioned nucleophile (an enyne, for example), a gold catalyst can trigger an intramolecular cyclization cascade. acs.org These reactions proceed through vinylgold intermediates, leading to the formation of complex carbocyclic or heterocyclic structures. acs.orgnih.gov

Table 3: Pauson-Khand Reaction with Methyl Hex-4-ynoate
Reactant 1Reactant 2Reactant 3Catalyst/PromoterProduct
Methyl hex-4-ynoateEthylene (C₂H₄)Carbon Monoxide (CO)Co₂(CO)₈Methyl (2-ethyl-5-methyl-4-oxocyclopent-2-en-1-yl)acetate
Methyl hex-4-ynoateNorborneneCarbon Monoxide (CO)Co₂(CO)₈, NMO (promoter)Fused polycyclic cyclopentenone derivative

Mechanistic Insights into Key Transformations

Understanding the mechanisms of these transformations is crucial for controlling their outcomes and developing new synthetic methods. This involves identifying key intermediates, elucidating catalytic cycles, and using computational tools to map reaction pathways.

Many reactions involving methyl hex-4-ynoate are catalyzed by transition metals like cobalt, ruthenium, or gold. The elucidation of their catalytic cycles provides a deep understanding of the reaction mechanism.

In gold-catalyzed reactions, for example, a Au(I) or Au(III) species acts as a potent π-Lewis acid, coordinating to the alkyne of methyl hex-4-ynoate. nih.gov This activation makes the alkyne susceptible to nucleophilic attack. For instance, in an intramolecular cycloisomerization of a derivative like a 4-yn-oic acid, the catalytic cycle would involve:

Coordination : The gold catalyst coordinates to the carbon-carbon triple bond.

Nucleophilic Attack : An internal nucleophile (e.g., the carboxylic acid group) attacks the activated alkyne, often in an exo or endo fashion, to form a vinylgold intermediate.

Protodeauration/Hydrolysis : The vinylgold intermediate is protonated, releasing the cyclized product (e.g., an enol lactone) and regenerating the active gold catalyst. acs.orgnih.gov

Similarly, the catalytic cycle for enyne metathesis, often catalyzed by ruthenium-carbene complexes (like the Grubbs catalyst), involves a series of [2+2] cycloadditions and cycloreversions. nih.govresearchgate.net The process initiates with the formation of a ruthenacyclobutane, which then rearranges through a vinylcarbene intermediate to ultimately yield a conjugated diene product. organic-chemistry.orgwikipedia.org

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for analyzing complex reaction mechanisms. These methods allow for the calculation of the geometries and energies of reactants, products, transition states, and intermediates along a reaction pathway. nih.gov

For transformations involving methyl hex-4-ynoate, computational studies can provide critical insights:

Mechanism Verification : DFT calculations can corroborate or challenge proposed mechanisms by comparing the calculated activation energies of different possible pathways. For example, studies on the Pauson-Khand reaction have supported a mechanism involving alkene insertion followed by CO insertion. wikipedia.org

Selectivity Prediction : By calculating the energy barriers for the formation of different stereoisomers or regioisomers, computational models can predict and explain the selectivity observed in reactions. This is particularly useful in complex cascade reactions where multiple stereocenters are formed.

Transition State Analysis : The structure of transition states can be modeled to understand the key interactions that stabilize them and dictate the reaction's course. researchgate.netresearchgate.net For instance, the analysis of transition states in ruthenium-catalyzed enyne metathesis helps explain the observed regioselectivity. researchgate.net

These computational approaches provide a molecular-level picture of the reaction, complementing experimental findings and guiding the design of more efficient and selective catalysts and reactions.

Applications of Methyl Hex 4 Ynoate in Advanced Organic Synthesis and Chemical Biology

Precursor in Natural Product Total Synthesis

The total synthesis of natural products represents a pinnacle of achievement in organic chemistry, demanding creative and efficient strategies to assemble complex structures from simpler starting materials. Methyl hex-4-ynoate and its derivatives are frequently employed as key precursors in these endeavors, providing a foundational carbon skeleton that can be elaborated into the core structures of numerous biologically active molecules.

Strategic Incorporation into Complex Molecular Scaffolds (e.g., Muricatacin, Macrosphelides)

The synthesis of complex natural products often relies on a convergent approach, where key fragments of the target molecule are synthesized independently before being coupled together. Methyl hex-4-ynoate and closely related alkynoic acids are ideal for constructing such fragments.

For instance, in the synthesis of (-)-Muricatacin , a cytotoxic acetogenin featuring a γ-lactone ring, synthetic strategies have utilized precursors with a similar alkyne framework. The synthesis of (-)-muricatacin has been achieved starting from precursors like 2-pentyn-1-ol and 1-bromododecane, which are combined to form a longer carbon chain with an internal alkyne. This intermediate is then subjected to a series of reactions, including epoxidation and acid-catalyzed cyclization, to form the final lactone structure. Similarly, syntheses starting from pent-4-ynoic acid or hex-5-ynoic acid have been reported, demonstrating the utility of these simple alkyne-containing carboxylic acids and their esters as foundational building blocks for this class of natural products.

In the case of Macrosphelides , a family of 16-membered macrolides with significant biological activities, including anticancer and immunosuppressant properties, the synthetic challenge lies in the construction of the large macrocyclic ring containing multiple stereocenters and lactone linkages. The total synthesis of molecules like Macrosphelide A involves the coupling of several advanced intermediates. Building blocks containing both an alkyne for carbon chain extension (via coupling reactions) and an ester or carboxylic acid for eventual lactonization are conceptually crucial for assembling the seco-acid precursor required for the final ring-closing macrolactonization step.

Natural ProductMolecular ScaffoldRole of Alkyne-Ester Building Block
Muricatacin γ-LactoneProvides the carbon backbone and functionalities for lactone ring formation.
Macrosphelides 16-Membered MacrolideServes as a key fragment for building the long carbon chain and participating in lactonization.

Synthesis of Polyunsaturated Fatty Acid Metabolite Analogues

Polyunsaturated fatty acids (PUFAs) and their metabolites are a vital class of lipids with diverse biological functions. nih.govnih.gov The development of efficient synthetic methods to access PUFAs and their analogues is crucial for studying their structure-function relationships. nih.govchemrxiv.org Solid-phase synthesis has emerged as a powerful technique for the rapid and efficient construction of PUFA libraries. nih.govnih.govchemrxiv.org

In this context, building blocks analogous to methyl hex-4-ynoate, such as 5-hexynoic acid, are instrumental. chemrxiv.org The synthetic strategy involves attaching a starting unit to a solid support and then extending the carbon chain through iterative coupling reactions with alkyne-containing building blocks. chemrxiv.org The alkyne groups serve as masked cis-double bonds. After the full carbon skeleton is assembled, a collective semi-hydrogenation reaction converts the skipped alkyne pattern into the all-cis polyene structure characteristic of natural PUFAs. chemrxiv.org This method allows for the creation of a wide array of PUFAs and their analogues with varied chain lengths and terminal structures, facilitating the investigation of their biological activities, such as their roles as agonists for free fatty acid receptors (FFARs). nih.govnih.govchemrxiv.org

Synthetic StepFunction of Alkyne Building BlockKey Transformation
Chain Elongation Provides a C5 or C6 unit for iterative extension of the fatty acid chain on a solid support. chemrxiv.orgCoupling reactions to link building blocks together.
Formation of Polyene The internal alkyne serves as a precursor to a cis-double bond.Collective semi-hydrogenation (e.g., using a Lindlar catalyst) to convert multiple alkynes to cis-alkenes simultaneously. chemrxiv.org

Contribution to Lactone and Pyrone Ring System Formation

The structural motif of methyl hex-4-ynoate is well-suited for the synthesis of heterocyclic systems like lactones and pyrones. The alkyne can be hydrated or otherwise functionalized to generate a β-ketoester or a related 1,3-dicarbonyl equivalent, which is a classic precursor for cyclization into a six-membered pyrone ring.

For example, the synthesis of natural products like Lachnophyllum lactone has been achieved through the 5-exo-dig cyclization of a (Z)-2-en-4-ynoic acid precursor, a molecule structurally similar to a derivative of hex-4-ynoic acid. This demonstrates how the ynoate functionality can be directly involved in intramolecular cyclization reactions to furnish lactone rings. Furthermore, various synthetic methods for producing 2-pyrones involve the cyclization of (Z)-5-alkyl-2-en-4-ynoic acids, highlighting the importance of the en-ynoic acid/ester substructure in forming these valuable heterocyclic scaffolds.

Role in the Synthesis of Biologically Oriented Scaffolds (Focus on intermediate role for synthetic targets)

Beyond natural product synthesis, methyl hex-4-ynoate is a key intermediate for creating novel molecules designed to interact with specific biological targets. Its utility lies in its ability to introduce a rigid, linear alkyne linker and a versatile ester handle into a target scaffold, which can then be further modified.

Precursors for GPR40 Agonist Analogues

The G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes. Agonists of this receptor amplify glucose-stimulated insulin secretion. In the development of potent and selective GPR40 agonists, medicinal chemists have utilized derivatives of hex-4-ynoic acid as key building blocks.

For example, the synthesis of a series of potent agonists involved the use of ethyl (S)-3-(4-hydroxyphenyl)hex-4-ynoate. This intermediate was coupled with a spiro[indene-1,4'-piperidine] moiety via a Mitsunobu reaction. In this molecular architecture, the hex-4-ynoate portion serves as a crucial linker, connecting the acidic head group (or its ester precursor) to a more hydrophobic tail group. The alkyne provides a specific spatial arrangement and rigidity to the molecule, which is critical for effective binding to the receptor.

PrecursorSynthetic ReactionFinal Scaffold Component
Ethyl (S)-3-(4-hydroxyphenyl)hex-4-ynoateMitsunobu ReactionLinker between a spiropiperidine unit and a phenyl group in GPR40 agonists.

Building Blocks for Nitrogenous and Heterocyclic Compounds

The alkyne functionality in methyl hex-4-ynoate is a versatile handle for constructing a wide variety of nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry. The electron-withdrawing nature of the adjacent ester group activates the alkyne for various cycloaddition and conjugate addition reactions.

Pyrazoles: Pyrazoles can be synthesized through the condensation of 1,3-dicarbonyl compounds (or their equivalents) with hydrazine derivatives. Methyl hex-4-ynoate can be converted into a suitable β-ketoester, which can then undergo cyclocondensation with a hydrazine to yield a substituted pyrazole.

Triazoles: The Huisgen 1,3-dipolar cycloaddition reaction between an alkyne and an azide is a cornerstone of click chemistry and provides a highly efficient route to 1,2,3-triazoles. Methyl hex-4-ynoate can react directly with organic azides, typically under copper(I) catalysis, to produce 1,4-disubstituted triazoles regioselectively. This reaction is known for its high yield, broad functional group tolerance, and simple execution.

Pyridines: While more complex, synthetic routes to pyridines can involve the condensation of α,β-unsaturated carbonyl compounds with enamines or other nitrogen-containing species. The alkyne in methyl hex-4-ynoate can be manipulated to form part of the required unsaturated backbone for pyridine ring construction.

The ability of the activated alkyne in the methyl hex-4-ynoate scaffold to react with various nitrogen-based nucleophiles and dipoles makes it a valuable precursor for generating a diverse library of heterocyclic compounds for drug discovery and chemical biology.

Development of Renewable Platform Molecules from Biomass-Derived Precursors

The transition from a fossil fuel-based economy to a more sustainable, bio-based economy is a central goal of modern chemistry. A key strategy in this transition is the conversion of biomass into versatile platform molecules that can serve as starting materials for a wide array of chemicals and materials. Biomass, being rich in carbohydrates, lignin, and oils, offers a renewable source of carbon. bohrium.comresearchgate.net The primary goal is to develop efficient catalytic or biological pathways to transform complex biopolymers into simpler, functionalized small molecules, often referred to as platform chemicals. nih.gov

Platform chemicals are typically small molecules (containing 2-6 carbon atoms) with functional groups that make them suitable for further chemical transformations. bohrium.comnih.gov The U.S. Department of Energy has identified several key bio-based platform molecules, including succinic acid, 2,5-furandicarboxylic acid (FDCA), 3-hydroxypropionic acid, and levulinic acid. rsc.org These molecules are seen as crucial intermediates for the production of bioplastics, resins, and other high-value chemicals. researchgate.net

The synthesis of specialty chemicals, such as methyl hex-4-ynoate, from biomass-derived precursors is an area of ongoing research. In principle, C6 platform molecules derived from the dehydration of sugars, like 5-hydroxymethylfurfural (HMF), or those derived from the breakdown of lignin could serve as ultimate feedstocks. rsc.orgresearchgate.net However, the specific catalytic processes to convert these highly oxygenated, furanic, or aromatic platform molecules into a linear, unsaturated ester like methyl hex-4-ynoate are complex and not yet established in the scientific literature. The challenge lies in developing selective catalytic systems that can perform defunctionalization, ring-opening, and isomerization steps efficiently.

Currently, there is a lack of documented research detailing a direct and economically viable pathway for the synthesis of hex-4-ynoic acid, methyl ester from common biomass-derived platform molecules. The development of such a process would be a significant advancement, linking the vast carbon source of biomass to the synthesis of functionalized molecules with applications in various fields of chemistry.

Table 1: Examples of C2-C6 Platform Chemicals Derived from Biomass

Number of CarbonsPlatform ChemicalTypical Biomass SourcePotential Applications
C2Acetic AcidFermentation of sugarsVinyl acetate monomer, solvent
C3Lactic AcidFermentation of sugarsPoly(lactic acid) (PLA), food additive
C4Succinic AcidFermentation of sugarsBioplastics (PBS), solvents, resins
C5FurfuralHemicellulose (e.g., from corn cobs)Furfuryl alcohol, solvents, resins
C6Levulinic AcidCellulose, lignocellulosePlasticizers, fuel additives, pharmaceuticals
C62,5-Furandicarboxylic acid (FDCA)Dehydration of fructose (from glucose)Poly(ethylene furanoate) (PEF)

Application in Advanced Materials Precursor Synthesis

The unique chemical structure of methyl hex-4-ynoate, specifically the presence of an internal alkyne (carbon-carbon triple bond), makes it a molecule of interest for the synthesis of advanced materials. The alkyne functional group is a versatile handle for a variety of chemical transformations, which can be exploited in the design of novel polymers and functional materials.

One of the most significant applications of alkynes in materials science is their participation in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, allowing for the straightforward linking of molecular building blocks. A molecule like methyl hex-4-ynoate could be functionalized to carry an azide group and then polymerized through a click reaction, or it could be used to functionalize existing polymers that have azide groups. This approach is used to create well-defined polymer architectures, such as graft copolymers and dendrimers. researchgate.net

Furthermore, the alkyne group itself can be directly polymerized. For instance, transition metal-catalyzed polymerization of alkynes can lead to the formation of polyacetylenes, which are known for their interesting electronic and optical properties. While terminal alkynes are more commonly used for this purpose, internal alkynes can also be polymerized, leading to substituted polyacetylenes with potentially tunable properties.

The triple bond in methyl hex-4-ynoate can also serve as a site for cross-linking in polymers. By incorporating this monomer into a polymer backbone, the alkyne groups can be later reacted to form cross-links between polymer chains, leading to the formation of thermoset materials or hydrogels. This can be achieved through various reactions, including thermal or UV-induced cycloadditions or reactions with multifunctional cross-linking agents.

Despite this potential, the scientific literature does not currently contain specific examples of methyl hex-4-ynoate being used as a primary precursor for the synthesis of advanced materials. Research in this area would involve exploring the reactivity of the internal alkyne in polymerization and modification reactions and characterizing the properties of the resulting materials.

Table 2: Potential Polymerization and Modification Reactions of Alkyne-Containing Monomers

Reaction TypeDescriptionResulting Structure/Material
Azide-Alkyne Cycloaddition (Click Chemistry)Highly efficient reaction between an alkyne and an azide, often catalyzed by copper(I), to form a triazole ring.Linear polymers, graft copolymers, dendrimers, functionalized surfaces.
Alkyne MetathesisA catalytic reaction that redistributes alkyne fragments, leading to the formation of new alkyne-containing molecules or polymers.Poly(alkyne)s, cyclic alkynes.
Radical PolymerizationThe triple bond can participate in radical polymerization reactions, either as a comonomer or as a cross-linking site.Cross-linked networks, functional polymers.
Sonogashira CouplingA cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper.Conjugated polymers, functionalized molecules.
HydrofunctionalizationAddition of H-X (e.g., hydrosilylation, hydroboration) across the triple bond to introduce new functional groups.Functionalized polymers and materials.

Spectroscopic Characterization and Analytical Methodologies in Research on Methyl Hex 4 Ynoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds like methyl hex-4-ynoate. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. core.ac.uk

¹H NMR spectroscopy would be used to identify the number and types of protons in the molecule. For methyl hex-4-ynoate, distinct signals would be expected for the methyl ester protons, the methylene (B1212753) protons adjacent to the ester and the alkyne, and the terminal methyl group of the alkyne. The chemical shifts (δ) and coupling constants (J) would provide critical information about the electronic environment and neighboring protons, respectively.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. uobasrah.edu.iq Each unique carbon atom in methyl hex-4-ynoate would produce a distinct signal, allowing for the identification of the carbonyl carbon of the ester, the two sp-hybridized carbons of the alkyne, the methylene carbons, and the methyl carbons. oregonstate.edu

Nuclear Overhauser Effect (NOE) NMR spectroscopy is a powerful technique for determining the spatial proximity of atoms, which is crucial for stereochemical assignments in more complex molecules. intermediateorgchemistry.co.ukwikipedia.org While methyl hex-4-ynoate itself does not have stereocenters, NOE experiments could be used to confirm through-space interactions between protons, further solidifying the structural assignment. For instance, an NOE could be observed between the methyl ester protons and the adjacent methylene protons. libretexts.org

Illustrative NMR Data for Methyl Hex-4-ynoate

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
CH₃-C≡~1.8~3.5
-C≡C--~75-85
-CH₂-C≡~2.5~15
-CH₂-COOCH₃~2.6~35
-COOCH₃~3.7~52
-COOCH₃-~172

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. docbrown.info

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula of methyl hex-4-ynoate (C₇H₁₀O₂). nfdi4chem.descispace.com

Gas Chromatography/Mass Spectrometry (GC/MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.govshimadzu.com This technique is ideal for separating methyl hex-4-ynoate from a reaction mixture and obtaining its mass spectrum. The resulting fragmentation pattern provides a molecular fingerprint that can be used for identification and structural confirmation. mdpi.com

Computational Mass Spectrometry can be employed to predict the fragmentation patterns of methyl hex-4-ynoate, aiding in the interpretation of experimental mass spectra.

Expected Fragmentation Pattern for Methyl Hex-4-ynoate

m/z Possible Fragment
126[M]⁺ (Molecular Ion)
95[M - OCH₃]⁺
67[M - COOCH₃]⁺
55[C₄H₇]⁺

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are essential for the separation and purification of methyl hex-4-ynoate from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for both analytical and preparative-scale separations. sielc.comepa.gov A reversed-phase HPLC method, using a C18 column and a mobile phase gradient of water and acetonitrile, would be suitable for the purification and purity assessment of methyl hex-4-ynoate. researchgate.netmdpi.com

Gas Chromatography (GC) is a powerful technique for separating volatile compounds like methyl hex-4-ynoate. shimadzu.comresearchgate.net The compound would be vaporized and passed through a column, with separation based on boiling point and interactions with the stationary phase. GC is often used for reaction monitoring and for assessing the purity of the final product. globalresearchonline.net

X-ray Diffraction Analysis for Absolute Configuration Determination

X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration if it is chiral. purechemistry.orged.ac.uknih.gov While methyl hex-4-ynoate is an achiral molecule, this technique would be invaluable for derivatives of this compound that possess stereocenters. The diffraction pattern of X-rays passing through the crystal allows for the precise mapping of atomic positions, providing unambiguous proof of the molecular structure and stereochemistry. researchgate.netnih.gov

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Advanced spectroscopic probes allow for the real-time monitoring of chemical reactions, providing valuable insights into reaction kinetics, mechanisms, and the formation of intermediates. spectroscopyonline.com Techniques such as in situ Infrared (IR) or Raman spectroscopy could be employed to follow the progress of reactions involving methyl hex-4-ynoate. For example, the disappearance of the characteristic alkyne stretch in the IR spectrum could be monitored during a reaction that consumes this functional group.

Computational and Theoretical Investigations of Methyl Hex 4 Ynoate Reactivity and Properties

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For methyl hex-4-ynoate, DFT calculations would provide fundamental insights into its chemical behavior.

Electronic Structure and Reactivity Descriptors: A primary goal of these calculations is to determine the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. mdpi.com

For methyl hex-4-ynoate, the HOMO would likely be localized around the electron-rich carbon-carbon triple bond, indicating this is the probable site for electrophilic attack. Conversely, the LUMO would be expected to have significant contributions from the carbonyl group (C=O), making the carbonyl carbon a likely site for nucleophilic attack.

From HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior:

Chemical Hardness (η): Resistance to change in electron distribution.

Electronic Chemical Potential (μ): The escaping tendency of electrons.

Electrophilicity Index (ω): A measure of the ability to accept electrons. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For methyl hex-4-ynoate, the MEP would show a region of high negative potential (typically colored red) around the carbonyl oxygen, confirming its role as a hydrogen bond acceptor and a site for electrophilic interaction. Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the methyl protons.

Below is a table of hypothetical quantum chemical parameters for methyl hex-4-ynoate, derived from typical values for similar aliphatic esters and alkynes as calculated by DFT methods like B3LYP.

ParameterTypical Calculated Value (eV)Predicted Chemical Insight
HOMO Energy-9.5 to -10.5Indicates the energy required to remove an electron; the C≡C bond is the likely site of oxidation.
LUMO Energy-0.5 to 0.5Indicates the energy released when an electron is added; the C=O group is the likely site of reduction.
HOMO-LUMO Gap (ΔE)9.0 to 11.0Suggests high kinetic stability and relatively low reactivity compared to conjugated systems.
Chemical Hardness (η)4.5 to 5.5Quantifies the molecule's resistance to electronic rearrangement.
Electrophilicity Index (ω)1.0 to 1.5Provides a quantitative measure of the molecule's ability to act as an electrophile.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Conformational Analysis: Molecular modeling techniques, including molecular mechanics and quantum chemical calculations, can be used to explore the potential energy surface of methyl hex-4-ynoate. These methods identify low-energy conformers and the energy barriers to rotation between them. The key rotatable bonds are the C2-C3 single bond and the C-O single bond of the ester group. The analysis would likely reveal a preferred conformation where steric hindrance is minimized, for instance, an anti-periplanar arrangement of the largest groups.

Molecular Dynamics (MD) Simulations: MD simulations provide a powerful method for studying the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. mdpi.comnih.govelifesciences.org By simulating the motion of a methyl hex-4-ynoate molecule in a solvent box (e.g., water or an organic solvent), one can observe how it interacts with its environment. dovepress.comnih.gov

These simulations would reveal:

Solvation Shell Structure: How solvent molecules arrange themselves around the polar ester group and the nonpolar hydrocarbon chain.

Hydrogen Bonding: The dynamics of hydrogen bond formation between the carbonyl oxygen of the ester and protic solvent molecules.

Self-Aggregation: In simulations with multiple methyl hex-4-ynoate molecules, one could study their tendency to aggregate through van der Waals forces and dipole-dipole interactions. mdpi.com

The insights from MD simulations are crucial for understanding the molecule's behavior in solution, which is essential for predicting its properties in realistic chemical environments.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry offers highly reliable methods for predicting various spectroscopic parameters, which can then be validated against experimental data to confirm the molecular structure. computabio.comnih.gov

Infrared (IR) Spectroscopy: DFT calculations can accurately predict vibrational frequencies. mdpi.com For methyl hex-4-ynoate, the most characteristic calculated vibrational modes would be:

C=O Stretch: A strong absorption predicted in the 1735–1750 cm⁻¹ region.

C≡C Stretch: A weak to medium absorption predicted around 2230–2260 cm⁻¹.

C-O Stretch: Strong absorptions predicted in the 1100–1300 cm⁻¹ range.

sp³ C-H Stretch: Absorptions predicted just below 3000 cm⁻¹.

Computational predictions are often systematically higher than experimental values due to the harmonic approximation, so a scaling factor is typically applied to achieve better agreement. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within DFT, are widely used to predict ¹H and ¹³C NMR chemical shifts. nih.govnih.govmdpi.com These predictions are invaluable for assigning experimental spectra and confirming structural assignments. acs.orgresearchgate.net

The table below shows a comparison of typical experimental chemical shifts for functional groups present in methyl hex-4-ynoate and the expected accuracy of DFT-predicted values.

NucleusPosition (Functional Group)Typical Experimental δ (ppm)Expected DFT Prediction Accuracy (RMSD)
¹H-O-CH₃ (Ester Methyl)~3.7~0.15 ppm nih.gov
¹H-CH₂-C≡C (Propargylic)~2.5~0.15 ppm nih.gov
¹H≡C-CH₃ (Alkynyl Methyl)~1.8~0.15 ppm nih.gov
¹³CC=O (Carbonyl)~172~2.0 ppm nih.gov
¹³C-C≡C- (Alkyne)~70-85~2.0 ppm nih.gov
¹³C-O-CH₃ (Ester Methyl)~52~2.0 ppm nih.gov
¹³C-CH₂- (Methylene)~20-30~2.0 ppm nih.gov
¹³C≡C-CH₃ (Alkynyl Methyl)~4~2.0 ppm nih.gov

The strong correlation between predicted and experimental spectra serves as a powerful validation tool, confirming that the synthesized molecule corresponds to the computationally modeled structure. researchgate.netresearchgate.net

Future Directions and Emerging Research Avenues for Methyl Hex 4 Ynoate

Exploration of Green Chemistry Principles in Synthesis

Future research into the synthesis of methyl hex-4-ynoate is expected to be heavily influenced by the principles of green chemistry, aiming to develop more environmentally benign and efficient manufacturing processes. A key focus will be the reduction or elimination of hazardous substances and the maximization of atom economy. The twelve principles of green chemistry provide a framework for this endeavor, encouraging practices such as waste prevention, the use of renewable feedstocks, and the design of energy-efficient processes. nih.govgreenchemistry-toolkit.orgnih.govresearchgate.net

One promising area is the development of catalytic systems that can replace traditional stoichiometric reagents, thereby minimizing waste generation. For instance, the use of solid acid or base catalysts could offer advantages in terms of reusability and ease of separation from the reaction mixture. Furthermore, exploring solvent-free reaction conditions or the use of greener solvents, such as water or bio-derived solvents, will be crucial in reducing the environmental footprint of methyl hex-4-ynoate synthesis. nih.gov The adoption of continuous flow technologies, as opposed to batch processing, also presents an opportunity to improve reaction efficiency, safety, and scalability.

Development of Novel Catalytic Systems for Chemo-, Regio-, and Stereoselective Functionalization

The alkyne and ester functionalities of methyl hex-4-ynoate offer a rich platform for a wide array of chemical transformations. A significant future research direction lies in the development of novel catalytic systems that can achieve high levels of chemo-, regio-, and stereoselectivity in the functionalization of this molecule. This level of control is paramount for the synthesis of complex and high-value downstream products.

Researchers will likely focus on designing sophisticated transition-metal catalysts and organocatalysts capable of selectively targeting either the carbon-carbon triple bond or the ester group. For instance, developing catalysts for the stereoselective hydrogenation of the alkyne to either a cis- or trans-alkene would provide access to important stereoisomers. Similarly, creating catalytic methods for the regioselective addition of various reagents across the alkyne would open up pathways to a diverse range of substituted olefinic products. The ultimate goal is to devise catalytic protocols that are not only highly selective but also operate under mild conditions with high efficiency.

Chemoenzymatic and Biocatalytic Approaches to Synthesis

The fields of chemoenzymatic and biocatalytic synthesis are set to revolutionize the production of fine chemicals, and methyl hex-4-ynoate is a prime candidate for these innovative approaches. Enzymes, with their inherent high selectivity and ability to operate under mild aqueous conditions, offer a green and efficient alternative to traditional chemical synthesis. nih.govresearchgate.netentrechem.com

Future research will likely explore the use of enzymes, such as lipases or esterases, for the synthesis of methyl hex-4-ynoate from its corresponding carboxylic acid and methanol (B129727). nih.gov This biocatalytic approach could lead to higher purity products and reduce the need for harsh reaction conditions and organic solvents. Moreover, the combination of enzymatic steps with chemical catalysis in chemoenzymatic cascades could provide streamlined and highly efficient routes to functionalized derivatives of methyl hex-4-ynoate. nih.govresearchgate.net This synergy allows for the strengths of both catalytic worlds to be leveraged, leading to novel and sustainable synthetic pathways.

Expanded Applications in Supramolecular Chemistry and Nanomaterials Science

The unique linear geometry of the alkyne moiety and the presence of a polar ester group make methyl hex-4-ynoate an intriguing building block for supramolecular chemistry and the construction of nanomaterials. Supramolecular chemistry focuses on the assembly of molecules into larger, organized structures through non-covalent interactions. The alkyne functionality can participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding, which could be exploited in the design of self-assembling systems.

In the realm of nanomaterials science, methyl hex-4-ynoate could serve as a precursor or a functional component in the synthesis of novel materials with tailored properties. For instance, the alkyne group can be readily functionalized with moieties that can be attached to nanoparticle surfaces, thereby modifying their properties for specific applications in catalysis, sensing, or drug delivery. mdpi.commdpi.combibliotekanauki.pl The rigid, rod-like nature of the hex-4-ynoate backbone could also be utilized in the design of liquid crystals or other ordered materials. As the demand for advanced materials with precise functionalities grows, the potential applications for versatile building blocks like methyl hex-4-ynoate are expected to expand significantly.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.